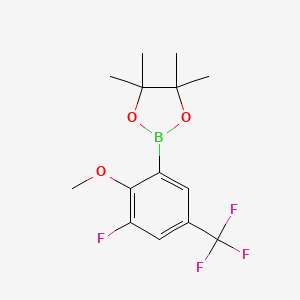
(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Diphenylhydrazono)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3-(2,2-Diphenylhydrazono)indolin-2-one consists of an indolin-2-one core with a diphenylhydrazono group attached at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with diphenylhydrazine under specific conditions. One common method includes the use of a Fischer indolization reaction, where aryl hydrazines react with allyloxyketones to form the desired indolin-2-one derivatives . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(2,2-Diphenylhydrazono)indolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Diphenylhydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(2,2-Diphenylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication . This inhibition leads to the disruption of DNA processes, resulting in the compound’s biological effects. Additionally, the compound’s structure allows it to generate reactive species that can cause cellular damage through oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolin-2-one: A core structure similar to 3-(2,2-Diphenylhydrazono)indolin-2-one but without the diphenylhydrazono group.
Isatin: Another indole derivative with a similar core structure but different functional groups.
3-Hydroxyindolin-2-one: A derivative with a hydroxyl group at the 3-position, exhibiting different biological properties.
Uniqueness
3-(2,2-Diphenylhydrazono)indolin-2-one is unique due to the presence of the diphenylhydrazono group, which imparts specific chemical and biological properties not found in other similar compounds. This unique structure allows for distinct interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H15N3O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(3Z)-3-(diphenylhydrazinylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
Clé InChI |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
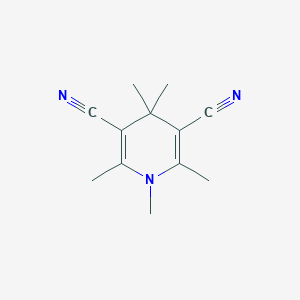
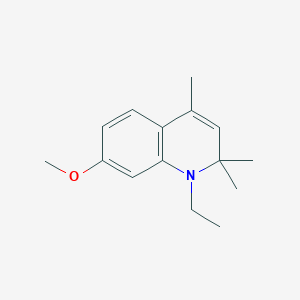
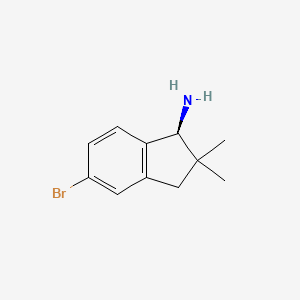
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
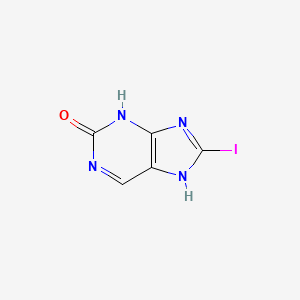
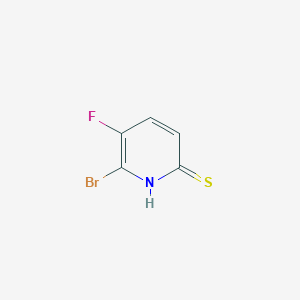
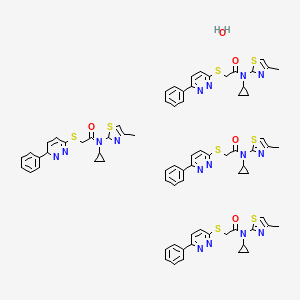
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
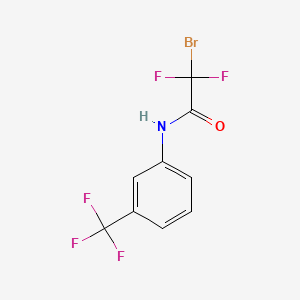

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
